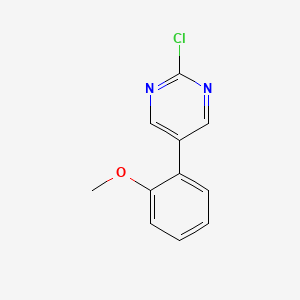

2-Chloro-5-(2-methoxyphenyl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-(2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXHHJHLQPWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting with 2,4-dichloropyrimidine , selective substitution at the 5-position is achieved via electrophilic aromatic substitution.

- The reaction often employs chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Example:

- Reacting 2,4-dichloropyrimidine with 2-methoxyphenylamine under reflux conditions in the presence of a base (e.g., triethylamine) facilitates substitution at the 5-position, introducing the 2-methoxyphenyl group.

Data:

| Starting Material | Reagent | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | 2-methoxyphenylamine | Reflux, in pyridine | 70-85 |

Nucleophilic Substitution on Chloropyrimidines

This method involves nucleophilic attack on chlorinated pyrimidines, replacing chlorine with the desired substituent.

Procedure:

- Use 2-chloropyrimidine as the substrate.

- React with 2-methoxyphenylamine or its derivatives in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Heating at elevated temperatures (80–120°C) facilitates substitution.

Example:

- Reaction of 2-chloropyrimidine with 2-methoxyphenylamine in DMSO at 100°C yields the target compound.

Data:

| Substrate | Nucleophile | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrimidine | 2-methoxyphenylamine | DMSO | 100°C | 75-85 |

Multi-step Synthesis via Intermediate Formation

A more elaborate route involves initial formation of intermediates such as 2,4-dichloropyrimidine , followed by selective substitution and further functionalization.

Example:

- Chlorination of pyrimidine to obtain 2,4-dichloropyrimidine , then reaction with 2-methoxyphenylamine yields the target compound with yields around 70-80%.

Data:

| Intermediate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Cl₂, heat | Reflux | 80 |

Specific Synthesis via Cyclization and Functionalization

Some methods involve constructing the pyrimidine ring via cyclization of suitable precursors, followed by functionalization at specific positions.

Procedure:

- Cyclization of β-dicarbonyl compounds with urea derivatives under acidic or basic conditions.

- Subsequent chlorination using POCl₃ or PCl₅ introduces the chlorine atom at the desired position.

Example:

- Cyclization of malononitrile derivatives with urea, followed by chlorination with POCl₃, yields 2-chloro-5-(2-methoxyphenyl)pyrimidine .

Data:

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| β-Dicarbonyl + Urea | POCl₃ | Reflux | 65-75 |

Research Findings and Data Summary

Notes on Reaction Optimization and Industrial Relevance

- Reaction temperature and solvent choice significantly influence yield and purity.

- Purification often involves recrystallization or chromatography.

- Scalability is feasible with optimized conditions, as demonstrated in patent literature and research studies.

- Environmental considerations favor the use of less toxic reagents and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene or ethanol).

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(2-methoxyphenyl)pyrimidine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in targeting specific biological pathways:

- Anticancer Agents : Compounds derived from this pyrimidine have shown promise in inhibiting cancer cell proliferation by targeting kinases involved in tumor growth.

- Antiviral Activity : Research has indicated that certain derivatives can act against viral infections by interfering with viral replication mechanisms.

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that lead to the development of new compounds with varied functionalities:

- Synthesis of Heterocycles : The chlorinated pyrimidine can be used to synthesize diverse heterocyclic compounds through nucleophilic substitution reactions.

- Drug Development : It plays a significant role in developing new drugs by serving as a scaffold for further functionalization.

Case Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against various cancer cell lines. The derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .

Case Study 2: Antiviral Compounds

A study focused on the antiviral properties of pyrimidine derivatives highlighted that modifications at the 5-position could enhance activity against specific viruses. The research demonstrated that certain derivatives showed promising results in inhibiting viral replication .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the 2-methoxyphenyl group allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of substituent effects, reactivity, and applications is summarized below:

Pharmacological Potential

- Anti-Tubercular Activity : The triazolo-fused analog () exhibits potent activity (MIC: <1 µg/mL) due to enhanced binding to mycobacterial enzymes. The target compound’s simpler structure may lack this specificity but could be optimized for broader antimicrobial use.

- Kinase Inhibition : Pyrimidine derivatives with methoxyphenyl groups (e.g., ) are explored as kinase inhibitors. The target compound’s balance of lipophilicity and electronic properties makes it a candidate for structure-activity relationship (SAR) studies.

Physicochemical Properties

- Solubility : The methoxyphenyl group increases lipophilicity (logP ~2.5) compared to hydroxylated analogs (e.g., 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, logP ~1.8) .

- Melting Point : Higher melting points (>200°C) are observed in analogs with strong intermolecular interactions (e.g., Cl···N in ), whereas the target compound’s melting point is likely lower due to reduced symmetry.

Biological Activity

2-Chloro-5-(2-methoxyphenyl)pyrimidine is an organic compound with the molecular formula C11H9ClN2O. It belongs to the pyrimidine class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorine atom at the 2-position and a 2-methoxyphenyl group at the 5-position of the pyrimidine ring. This structural configuration is significant for its biological activity.

Target Enzymes

This compound has been shown to interact with various enzymes, notably:

- Thymidylate Synthase : Inhibiting this enzyme can disrupt DNA synthesis, making it a target for anticancer therapies.

- Dihydrofolate Reductase : This interaction can affect folate metabolism, crucial for cellular proliferation.

Cellular Signaling Pathways

The compound influences several cellular signaling pathways:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : It modulates this pathway, which is essential for cell proliferation and differentiation.

- Gene Expression Regulation : By affecting transcription factors, it alters gene expression related to cell cycle regulation and apoptosis.

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, in vitro studies have shown that similar compounds can inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Studies have demonstrated that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit thymidylate synthase links it to potential anticancer mechanisms.

In Vivo Studies

In animal models, varying doses of this compound have shown dose-dependent effects:

- Lower Doses : Indicated therapeutic benefits such as tumor growth inhibition.

- Higher Doses : Associated with hepatotoxicity and nephrotoxicity, emphasizing the need for careful dosage optimization in therapeutic contexts.

Temporal Effects

Long-term exposure studies reveal that while the compound remains stable under certain conditions, its biological activity may diminish over time due to degradation. This highlights the importance of studying its temporal effects on cellular functions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrimidine ring can significantly influence biological activity. Electron-donating substituents enhance anti-inflammatory properties, while other substitutions may affect cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-chloro-5-(2-methoxyphenyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling between 2-chloro-5-bromopyrimidine and 2-methoxyphenylboronic acid under palladium catalysis. Optimize ligand selection (e.g., SPhos or XPhos) and base (e.g., K₂CO₃) to enhance cross-coupling efficiency . For purification, column chromatography with hexane/ethyl acetate gradients is recommended. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5) and confirm purity using HPLC-MS.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns. The methoxy group (OCH₃) typically appears as a singlet at δ ~3.8–4.0 ppm in ¹H NMR. Aromatic protons resonate between δ 6.8–8.2 ppm .

- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction can resolve the chloro and methoxyphenyl substituents. Crystallize from ethanol/dichloromethane (1:1). Hydrogen bonding (e.g., C–H⋯O) and π-π stacking in the lattice stabilize the crystal structure .

Advanced Research Questions

Q. How can DFT/ab initio calculations predict electronic properties and reactivity?

- Methodological Answer : Perform geometry optimization at B3LYP/6-311++G(d,p) level to calculate:

- HOMO-LUMO Energies : Predict charge transfer and reactivity. For similar pyrimidines, ΔE (HOMO-LUMO gap) ranges 4.5–5.5 eV .

- NBO Analysis : Identify hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing stability.

- NMR Chemical Shifts : Compare calculated vs. experimental shifts (RMSD < 0.3 ppm validates accuracy) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Design : Standardize cell lines (e.g., HeLa vs. HEK293) and control for metabolic interference from the methoxyphenyl group.

- SAR Studies : Systematically modify substituents (e.g., replace Cl with F or OCH₃ with OCF₃) to isolate activity contributors.

- Meta-Analysis : Pool data from multiple studies using tools like RevMan, adjusting for variables like solvent (DMSO vs. saline) .

Q. How does the substitution pattern influence supramolecular interactions in crystal structures?

- Methodological Answer : The 2-chloro and 5-(2-methoxyphenyl) groups dictate packing via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.